molecular formula C11H7BrFNO2 B11843946 5-Bromo-8-fluoro-6-methylquinoline-2-carboxylic acid

5-Bromo-8-fluoro-6-methylquinoline-2-carboxylic acid

Cat. No.: B11843946
M. Wt: 284.08 g/mol
InChI Key: ZKPJCNAQVLOYDZ-UHFFFAOYSA-N
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Description

5-Bromo-8-fluoro-6-methylquinoline-2-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to the quinoline ring, along with a carboxylic acid functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-fluoro-6-methylquinoline-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and fluorination of quinoline derivatives, followed by the introduction of the carboxylic acid group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-fluoro-6-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

5-Bromo-8-fluoro-6-methylquinoline-2-carboxylic acid is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-8-fluoro-6-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-6-fluoro-8-methylquinoline-2-carboxylic acid
  • 8-Bromo-5-methylquinoline
  • 6-Fluoro-2-methylquinoline-3-carboxylic acid

Uniqueness

5-Bromo-8-fluoro-6-methylquinoline-2-carboxylic acid is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H7BrFNO2

Molecular Weight

284.08 g/mol

IUPAC Name

5-bromo-8-fluoro-6-methylquinoline-2-carboxylic acid

InChI

InChI=1S/C11H7BrFNO2/c1-5-4-7(13)10-6(9(5)12)2-3-8(14-10)11(15)16/h2-4H,1H3,(H,15,16)

InChI Key

ZKPJCNAQVLOYDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1Br)C=CC(=N2)C(=O)O)F

Origin of Product

United States

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